molecular formula C5H4ClN5 B6203012 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine CAS No. 1506179-34-5

5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine

Cat. No.: B6203012
CAS No.: 1506179-34-5
M. Wt: 169.57 g/mol
InChI Key: BGLCATULDGAIDO-UHFFFAOYSA-N
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Description

5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrazine ring, with a chlorine atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine can be achieved through several methods. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process typically requires mild and convenient reaction conditions, such as the presence of acetic acid and sodium acetate trihydrate at low temperatures .

Another method involves the desulfurization followed by the cyclization of thiosemicarbazides derived from 2-hydrazinylpyrazine and isothiocyanate . Additionally, semicarbazide formation by reacting 2-hydrazinylpyrazine and aryl amine with triphosgene is also a viable route .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Properties

CAS No.

1506179-34-5

Molecular Formula

C5H4ClN5

Molecular Weight

169.57 g/mol

IUPAC Name

5-chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine

InChI

InChI=1S/C5H4ClN5/c6-3-1-8-2-4-9-10-5(7)11(3)4/h1-2H,(H2,7,10)

InChI Key

BGLCATULDGAIDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=NN=C2N)C=N1)Cl

Purity

95

Origin of Product

United States

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